molecular formula C12H12BrNO B13757305 7-Bromo-4-hydroxy-2-propylquinoline CAS No. 1070879-97-8

7-Bromo-4-hydroxy-2-propylquinoline

Cat. No.: B13757305
CAS No.: 1070879-97-8
M. Wt: 266.13 g/mol
InChI Key: BBRHDLKKINDCCM-UHFFFAOYSA-N
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Description

7-Bromo-4-hydroxy-2-propylquinoline is a heterocyclic compound with the molecular formula C12H12BrNO. It is a derivative of quinoline, a class of compounds known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 4th position, and a propyl group at the 2nd position on the quinoline ring.

Preparation Methods

The synthesis of 7-Bromo-4-hydroxy-2-propylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Industrial production methods often employ transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom at the desired position. These methods are advantageous due to their high efficiency and selectivity.

Chemical Reactions Analysis

7-Bromo-4-hydroxy-2-propylquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Major products formed from these reactions include 4-quinolinone derivatives and various substituted quinolines.

Scientific Research Applications

7-Bromo-4-hydroxy-2-propylquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: This compound has potential therapeutic applications due to its antimicrobial and anticancer properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydroxy-2-propylquinoline involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the enzyme-inhibitor complex.

Comparison with Similar Compounds

Similar compounds to 7-Bromo-4-hydroxy-2-propylquinoline include:

    4-Hydroxyquinoline: Lacks the bromine and propyl groups, making it less hydrophobic and less reactive in certain chemical reactions.

    7-Bromoquinoline: Lacks the hydroxyl and propyl groups, which reduces its ability to form hydrogen bonds and interact with biological targets.

    2-Propylquinoline: Lacks the bromine and hydroxyl groups, affecting its overall reactivity and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1070879-97-8

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

7-bromo-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C12H12BrNO/c1-2-3-9-7-12(15)10-5-4-8(13)6-11(10)14-9/h4-7H,2-3H2,1H3,(H,14,15)

InChI Key

BBRHDLKKINDCCM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C=C(C=C2)Br

Origin of Product

United States

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